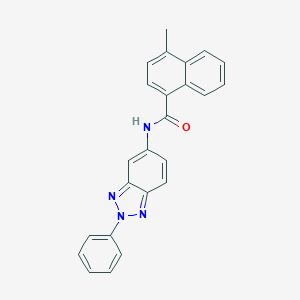![molecular formula C16H11FN2O3S B397564 (5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 352648-69-2](/img/structure/B397564.png)
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methylfuran group, and a thioxo-dihydro-pyrimidine core. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of (5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thioxo-dihydro-pyrimidine core, followed by the introduction of the fluorophenyl and methylfuran groups through various coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the thioxo group or other functional groups within the molecule.
Substitution: The fluorophenyl and methylfuran groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: The compound is studied for its potential use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
1-(4-Chloro-phenyl)-5-(5-methyl-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione: Similar structure but with a chloro group instead of a fluoro group.
1-(4-Fluoro-phenyl)-5-(5-ethyl-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione: Similar structure but with an ethyl group instead of a methyl group on the furan ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
352648-69-2 |
|---|---|
Molecular Formula |
C16H11FN2O3S |
Molecular Weight |
330.3g/mol |
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11FN2O3S/c1-9-2-7-12(22-9)8-13-14(20)18-16(23)19(15(13)21)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20,23)/b13-8+ |
InChI Key |
UIICAWPUTNYKGD-MDWZMJQESA-N |
SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
solubility |
45.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B397481.png)
![2-[3-allyl-4-oxo-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B397485.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B397488.png)
![4-methyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B397490.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-methyl-1-naphthamide](/img/structure/B397492.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylnaphthalene-1-carboxamide](/img/structure/B397493.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B397495.png)

![(4Z)-2-(2-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B397499.png)


